CEF4 acetate

Description

CEF4 acetate is a synthetic polypeptide corresponding to amino acid residues 342–351 of the influenza A virus nucleocapsid protein. It is derived from v-Src-induced cytokines in chicken embryo fibroblasts and is primarily utilized in immunological and virological research . The acetate moiety enhances the compound's solubility and stability, making it suitable for experimental applications such as antigen presentation studies and immune response modulation. Its molecular weight is approximately 1.2 kDa, and it is stored at ultra-low temperatures (−80°C to −20°C) to preserve structural integrity .

Properties

Molecular Formula |

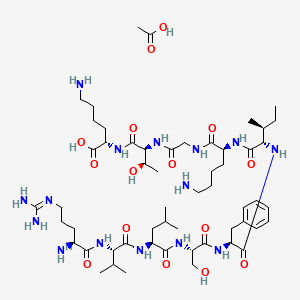

C55H97N15O15 |

|---|---|

Molecular Weight |

1208.5 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C53H93N15O13.C2H4O2/c1-8-31(6)42(50(78)61-35(20-12-14-22-54)45(73)60-27-40(71)66-43(32(7)70)51(79)62-36(52(80)81)21-13-15-23-55)68-47(75)38(26-33-17-10-9-11-18-33)63-48(76)39(28-69)65-46(74)37(25-29(2)3)64-49(77)41(30(4)5)67-44(72)34(56)19-16-24-59-53(57)58;1-2(3)4/h9-11,17-18,29-32,34-39,41-43,69-70H,8,12-16,19-28,54-56H2,1-7H3,(H,60,73)(H,61,78)(H,62,79)(H,63,76)(H,64,77)(H,65,74)(H,66,71)(H,67,72)(H,68,75)(H,80,81)(H4,57,58,59);1H3,(H,3,4)/t31-,32+,34-,35-,36-,37-,38-,39-,41-,42-,43-;/m0./s1 |

InChI Key |

KHVWGDMVAVNWNE-HBQNLREWSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of CEF4 acetate involves synthesizing the polypeptide sequence corresponding to the influenza A virus nucleocapsid protein. The compound is typically stored as a powder at -20°C for up to three years or in a solvent at -80°C for up to one year . The preparation method for in vivo formula includes dissolving the compound in DMSO, PEG300, Tween 80, and ddH2O .

Chemical Reactions Analysis

Contextual Reactions of Related Acetate Compounds

While direct data on CEF4 acetate’s reactivity is limited, insights can be drawn from analogous acetate derivatives and esterification processes:

Esterification Reactions

This compound’s synthesis may involve esterification principles, as seen in similar systems like isohexyl acetate or phenylacetic acid esters . For example:

-

Isohexyl acetate synthesis : Involves esterification of isoamyl alcohol with glacial acetic acid under reflux conditions, catalyzed by heterogeneous acid catalysts like Amberlyst-15 .

-

Optimization : Parameters such as temperature (80°C), catalyst concentration (1%), and reactant molar ratios (e.g., 5:1) are critical for maximizing conversion .

| Parameter | Optimal Value | Effect on Reaction |

|---|---|---|

| Temperature | 80°C | Enhances reaction kinetics |

| Catalyst concentration | 1% | Maximizes ester yield |

| Initial molar ratio | 5:1 (acid:alcohol) | Shifts equilibrium toward products |

Acetate Ion Reactions

While not directly related to this compound, acetate ion chemistry provides foundational insights:

Scientific Research Applications

CEF4 acetate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used to study the influenza A virus nucleocapsid protein, which plays a crucial role in the virus’s replication and assembly . Additionally, this compound is used in the development of antiviral drugs and vaccines targeting the influenza A virus .

Mechanism of Action

The mechanism of action of CEF4 acetate involves its interaction with the influenza A virus nucleocapsid protein. By binding to this protein, this compound can inhibit the virus’s replication and assembly processes . This interaction disrupts the molecular targets and pathways involved in the virus’s life cycle, making it a valuable tool for studying the virus’s biology and developing antiviral therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Based Compounds

For example, Barker et al. (1993) identified CEF4 (without acetate) as a chemotactic cytokine in chickens, suggesting its role in immune cell recruitment . Unlike broader cytokines like interleukins (e.g., avian IL-12β ), CEF4 acetate has a specific viral antigenic focus, highlighting its niche application in influenza research.

Acetate-Containing Compounds

Acetate groups are common in pharmaceuticals and biochemicals for solubility and delivery. Below is a comparative analysis of this compound with other acetate-containing compounds:

Key Observations:

- Structural Diversity : this compound’s peptide backbone distinguishes it from small-molecule acetates like megestrol or sodium acetate.

- Functional Specificity: Unlike sodium acetate (a buffer) or ethyl 4-aminophenylacetate (a synthesis intermediate), this compound is bioactive, targeting viral proteins.

- Therapeutic vs. Research Use : Megestrol acetate is clinically approved, whereas this compound remains a research tool .

Distinguishing from Inorganic CeF₄ Compounds

Notably, CeF₄ (cerium tetrafluoride) is an inorganic compound studied for applications in catalysis and material science . Despite the similar abbreviation, it is unrelated to the peptide this compound. CeF₄ forms stable complexes with organic solvents like DMSO and exhibits distinct magnetic and optical properties , underscoring the importance of precise nomenclature in avoiding confusion.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.